

# Synergistic Alliance: 9-ING-41 Amplifies Immune Checkpoint Inhibition to Combat Cancer

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#### For Immediate Release

[City, State] – [Date] – A growing body of preclinical and clinical research reveals the potent synergistic effects of **9-ING-41** (elraglusib), a first-in-class GSK-3β inhibitor, when combined with immune checkpoint inhibitors (ICIs). This combination strategy shows significant promise in overcoming resistance to immunotherapy and enhancing anti-tumor immune responses across a range of malignancies, including melanoma and colorectal cancer. This guide provides an objective comparison of **9-ING-41**'s performance in combination with ICIs against alternative approaches, supported by experimental data, for researchers, scientists, and drug development professionals.

#### **Abstract**

**9-ING-41**, a selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), has demonstrated a multi-faceted mechanism of action that extends beyond direct tumor cell cytotoxicity to robust immunomodulation. Preclinical studies have shown that **9-ING-41** can re-sensitize tumors to immune checkpoint blockade by downregulating key inhibitory receptors on T cells, such as PD-1, LAG-3, and TIGIT, and by promoting a more favorable tumor microenvironment.[1][2] In syngeneic mouse models of melanoma and colorectal cancer, the combination of **9-ING-41** with anti-PD-1 or anti-PD-L1 antibodies has resulted in significantly improved tumor growth inhibition and overall survival compared to either agent alone.[3][4] Early clinical data from the Phase 1/2 ACT1801 trial (NCT03678883) further support the immunomodulatory role of **9-ING-41** in patients with advanced cancers.[2]



# Preclinical Performance Data Synergistic Anti-Tumor Efficacy in Murine Cancer Models

The combination of **9-ING-41** with immune checkpoint inhibitors has been evaluated in various preclinical cancer models, consistently demonstrating enhanced anti-tumor activity.

Cancer Model	Treatment Groups	Key Findings	Reference
B16 Melanoma	1. Vehicle	-	[Shaw et al., 2022]
2. 9-ING-41 (elraglusib)	Suppressed tumor growth as a single agent.	[Shaw et al., 2022]	
3. Anti-PD-1 mAb	-	[Shaw et al., 2022]	_
4. 9-ING-41 + Anti- PD-1 mAb (Simultaneous)	Synergistic effect on tumor growth suppression.	[Shaw et al., 2022]	
5. 9-ING-41 + Anti- PD-1 mAb (Sequential)	Even greater synergistic effect on tumor growth suppression and survival.	[Shaw et al., 2022]	_
CT-26 Colorectal Cancer	1. Vehicle	-	[Kaufman et al., 2023]
2. 9-ING-41 (elraglusib)	-	[Kaufman et al., 2023]	
3. Anti-PD-L1	-	[Kaufman et al., 2023]	-
4. 9-ING-41 + Anti- PD-L1	Significantly prolonged survival compared to singleagent treatments.	[Kaufman et al., 2023]	-



## Immunomodulatory Effects of 9-ING-41 in Combination Therapy

The synergistic anti-tumor activity is underpinned by profound changes in the tumor immune microenvironment.

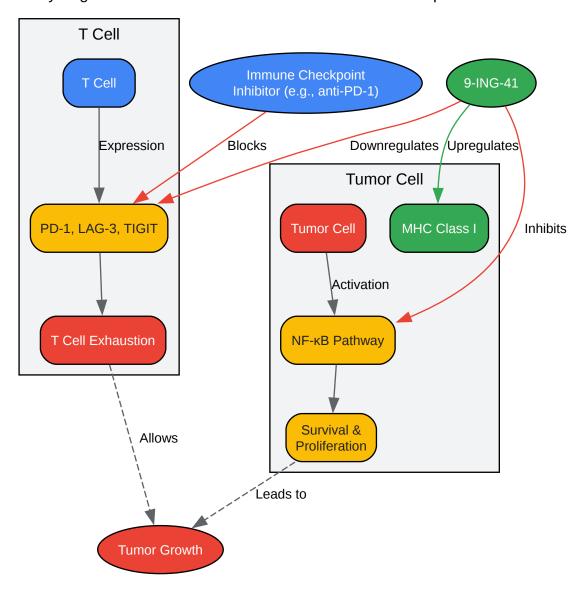
Cancer Model	Biomarker	Effect of 9-ING-41 + ICI Combination	Reference
B16 Melanoma	PD-1, TIGIT, LAG-3 expression on T cells	Reduced expression of these immune checkpoint molecules. [2][3]	[Shaw et al., 2022]
CXCR3 expression on T cells	Upregulation, suggesting enhanced T cell trafficking.	[Shaw et al., 2022]	
CT-26 Colorectal Cancer	Tumor-Infiltrating T- cells	Increased infiltration into the tumor.[3]	[Kaufman et al., 2023]
Regulatory T-cells (Tregs) in tumor	Fewer tumor-infiltrating Tregs.[3]	[Kaufman et al., 2023]	
Granzyme B expression	Augmented expression, indicating enhanced cytotoxic T cell activity.[4]	[Kaufman et al., 2023]	<u> </u>
Circulating Cytokines	Lower tumorigenic cytokines (e.g., VEGF, VEGFR2) and higher immunostimulatory cytokines (e.g., GM- CSF, IL-12p70).[3][4]	[Kaufman et al., 2023]	

### **Mechanism of Action: A Dual Approach**



**9-ING-41**'s synergistic effect with immune checkpoint inhibitors stems from its dual action on both tumor cells and the immune system. As a potent GSK-3β inhibitor, **9-ING-41** downregulates the NF-κB signaling pathway, which is crucial for the survival and proliferation of many cancer cells.[5][6] This direct anti-tumor activity is complemented by its ability to modulate the immune response.

Synergistic Mechanism of 9-ING-41 and Immune Checkpoint Inhibitors



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Caption: **9-ING-41** and ICIs work in concert to suppress tumor growth.

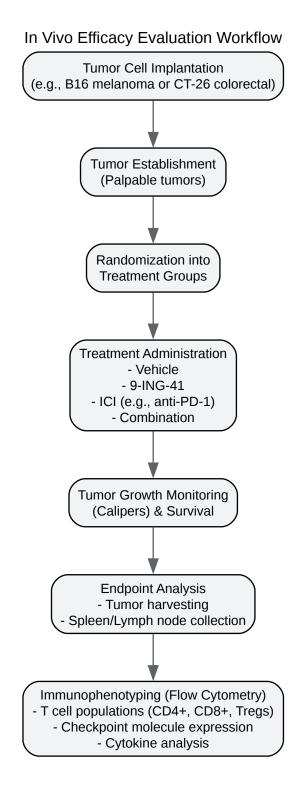


By inhibiting GSK-3β, **9-ING-41** leads to the downregulation of immune checkpoint molecules like PD-1, TIGIT, and LAG-3 on T cells, thereby reducing T cell exhaustion.[2][3] Furthermore, it can upregulate MHC class I expression on tumor cells, making them more visible to the immune system.[2] This creates a more inflamed tumor microenvironment, ripe for an effective anti-tumor immune response, which is then amplified by the action of immune checkpoint inhibitors.

## Experimental Protocols In Vivo Syngeneic Mouse Models

A general workflow for evaluating the in vivo efficacy of **9-ING-41** in combination with immune checkpoint inhibitors is outlined below.





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Caption: A typical workflow for preclinical in vivo studies.

1. Cell Lines and Animal Models:



- B16-F10 melanoma cells were used for the melanoma model, implanted into C57BL/6 mice.
- CT-26 murine colon carcinoma cells were used for the colorectal cancer model, implanted into BALB/c mice.[3]
- 2. Tumor Implantation and Treatment:
- Tumor cells are injected subcutaneously into the flank of the mice.
- Once tumors reach a palpable size, mice are randomized into treatment groups.
- 9-ING-41 (elraglusib) is typically administered intravenously.
- Immune checkpoint inhibitors (e.g., anti-PD-1 or anti-PD-L1 antibodies) are administered intraperitoneally.
- Treatment schedules can be simultaneous or sequential to evaluate optimal combination strategies.[2]
- 3. Efficacy and Immune Monitoring:
- Tumor volumes are measured regularly using calipers.
- Overall survival is monitored.
- At the study endpoint, tumors and lymphoid organs are harvested.
- Tumor-infiltrating lymphocytes are isolated for analysis.
- Flow cytometry is used to phenotype immune cell populations and assess the expression of checkpoint molecules.
- Circulating cytokine levels in plasma or serum are measured using multiplex assays.[3]

#### **Conclusion and Future Directions**

The synergistic effects of **9-ING-41** with immune checkpoint inhibitors represent a promising therapeutic strategy to enhance the efficacy of immunotherapy, particularly in patients with



resistant tumors. The ability of **9-ING-41** to modulate the tumor microenvironment and reduce T cell exhaustion provides a strong rationale for its continued clinical development in combination with ICIs. Ongoing and future clinical trials will be crucial to fully elucidate the clinical benefits of this combination therapy and to identify patient populations most likely to respond. The findings from these studies could pave the way for a new standard of care in various solid tumors.

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